Cas no 1486-69-7 (4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate Chemical and Physical Properties
Names and Identifiers
-
- 4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate
- 3-O-METHYLQUERCETIN TETRAACETATE
- 4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-3-methoxy-
- 3-O-methylquercetin 5,7,3',4'-O-tetraacetate
- quercetin 3-O-methyl ether tetraacetate
- Quercetin-3-methylaether-tetraacetat
- QXRG
- Tetraacetat v. 3-O-Methylquercetin
- [ "" ]
- HY-N1861
- CS-0017730
- 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-3-methoxy-
- Quercetin 3-O-Methyl Ether Peracetate
- [2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate
- 1486-69-7
- CHEMBL350106
- 4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylenediacetate
- FS-10396
- AKOS022184606
- DA-69996
- 5-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-3-methoxy-4-oxochromen-7-yl acetate
- BAA48669
-
- Inchi: 1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
- InChI Key: IRJPBMYKKVBCHS-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=C(C=2)OC(C)=O)OC(C)=O)=C(C(C2C(=CC(=CC1=2)OC(C)=O)OC(C)=O)=O)OC
Computed Properties
- Exact Mass: 484.10100
- Monoisotopic Mass: 484.10056145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 907
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 141Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 658.4±55.0 °C at 760 mmHg
- Flash Point: 282.8±31.5 °C
- PSA: 144.64000
- LogP: 3.16980
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A594685-1mg |
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate |
1486-69-7 | 95+% | 1mg |
$143.0 | 2025-02-27 |
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate Related Literature
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 3-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 3-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on 4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate: A Comprehensive Overview
4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate, commonly referenced by its CAS number 1486697, is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate molecular structure, which includes a chromene moiety and multiple acetoxy groups. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest in both academic and industrial research.
The molecular structure of this compound is composed of a chromen ring system, which is a benzopyran derivative. The chromen ring is substituted with acetoxy groups at positions 5 and 7, a methoxy group at position 3, and an oxo group at position 4. Additionally, the compound features a 1,2-diacetylphenylene group attached to the chromen moiety. This structural complexity contributes to its diverse reactivity and potential applications in areas such as pharmacology, materials science, and agrochemicals.
Recent studies have highlighted the potential of 1486697 as a precursor in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel anti-inflammatory agents and antioxidants. The acetoxy groups present in the molecule are known to exhibit significant radical scavenging activity, which makes this compound a promising candidate for use in oxidative stress-related therapies.
In the field of materials science, the compound has been investigated for its potential as a building block in the synthesis of advanced polymers and coatings. Its ability to form stable conjugated systems makes it suitable for applications in organic electronics and optoelectronics. Furthermore, the compound's solubility properties have been optimized through modifications to its substituents, enhancing its utility in various industrial processes.
The synthesis of 4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving scalability. These developments have facilitated its adoption in large-scale manufacturing processes.
In terms of biological activity, studies have demonstrated that this compound exhibits moderate cytotoxicity against certain cancer cell lines. Its mechanism of action involves interference with cellular signaling pathways that are critical for tumor growth and metastasis. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic potential while minimizing adverse effects.
The environmental impact of CAS 1486697 has also been a topic of recent investigation. Researchers have assessed its biodegradability under various environmental conditions and found that it exhibits moderate persistence in aquatic systems. Efforts are underway to develop eco-friendly alternatives or improve waste management practices to mitigate any potential ecological risks associated with its use.
In conclusion, 4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2 phenylene diacetate, or CAS number 1486697, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1486-69-7 (4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate) Related Products
- 479-91-4(Casticin)
- 143724-69-0(2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)
- 480-19-3(Isorhamnetin)
- 528-48-3(Fisetin)
- 529-44-2(Myricetin)
- 6151-25-3(Quercetin dihydrate)
- 14397-69-4(4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-2-[4-(acetyloxy)-3-methoxyphenyl]-3,6-dimethoxy-)
- 1592-70-7(Isokaempferide)
- 117-39-5(Quercetin)
- 90-19-7(7-O-Methyl Quercetin)